molecular formula C9H12 B591109 3-Ethyl-d5-toluene CAS No. 1398065-64-9

3-Ethyl-d5-toluene

Cat. No.: B591109
CAS No.: 1398065-64-9
M. Wt: 125.226
InChI Key: ZLCSFXXPPANWQY-WNWXXORZSA-N
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Description

3-Ethyl-d5-toluene, also known as m-Ethyltoluene or 1-Ethyl-3-methylbenzene, is a compound with the molecular formula CD3CD2C6H4CH3 . It has a molecular weight of 125.22 . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with ethyl and methyl groups attached . The compound contains a total of 21 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that substitution at the benzene nucleus can occur by halogenation (acid catalyst), nitration, sulfonation, and the Friedel-Crafts reaction .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with an aromatic hydrocarbon odor . It is insoluble in water and less dense than water . Its vapors are heavier than air, and it has a flash point of 105°F and a boiling point of 324°F .

Scientific Research Applications

1. Polymer Research

In the field of polymer research, 3-Ethyl-d5-toluene has been utilized as a reference system in studies like the investigation of relaxation processes in polymers. For instance, the secondary relaxations of poly(ethylene-alt-propylene) were studied using techniques such as dielectric and 2H NMR spectroscopy, comparing results to systems including toluene-d5 (Körber et al., 2017).

2. Catalysis and Chemical Reactions

This compound finds application in catalysis and various chemical reactions. For example, in the field of zeolite catalysis, studies on the alkylation of toluene with methanol, ethanol, and other alcohols have utilized toluene-based systems to investigate reaction mechanisms and product distributions (Fraenkel & Levy, 1989).

3. Environmental Science

In environmental science, research on the biofiltration of waste gases containing compounds like ethyl acetate and toluene has referenced systems including toluene derivatives. These studies explore the microbial degradation of these compounds and their impact on environmental pollution (Hwang et al., 2003).

4. Chemical Engineering and Material Science

This compound is also significant in material science and chemical engineering. For example, research involving the catalytic combustion of volatile organic compounds over La-Based Perovskites, including toluene, provides insights into the development of efficient catalysts for industrial applications (Irusta et al., 1998).

5. Kinetic Studies in Chemistry

Kinetic studies, such as the investigation of the enantioselective hydrogenation of ethyl pyruvate catalyzed by modified catalysts, have used toluene as a solvent or a component in reaction mixtures, thereby highlighting its relevance in understanding reaction dynamics (Blaser et al., 1998).

Safety and Hazards

3-Ethyl-d5-toluene is a flammable liquid . It may cause skin irritation and serious eye irritation . It may also cause drowsiness or dizziness, and it’s suspected of damaging fertility or the unborn child . If swallowed, it can cause liver and kidney damage .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Ethyl-d5-toluene can be achieved through a multi-step process starting with readily available starting materials.", "Starting Materials": [ "p-xylene-d8", "ethylmagnesium bromide", "diethyl ether", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "sodium chloride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: p-xylene-d8 is reacted with ethylmagnesium bromide in diethyl ether to form 3-ethyl-d8-toluene.", "Step 2: The reaction mixture is then washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure.", "Step 3: The resulting 3-ethyl-d8-toluene is then purified by distillation.", "Step 4: The purified 3-ethyl-d8-toluene is then deuterated by reacting with deuterium gas in the presence of a catalyst such as palladium on carbon.", "Step 5: The resulting 3-Ethyl-d5-toluene is then washed with a solution of sodium bicarbonate, dried over magnesium sulfate, and the solvent is removed under reduced pressure.", "Step 6: The product is then washed with a solution of sodium chloride, dried over magnesium sulfate, and the solvent is removed under reduced pressure.", "Step 7: The final product is obtained by distillation of the purified 3-Ethyl-d5-toluene." ] }

CAS No.

1398065-64-9

Molecular Formula

C9H12

Molecular Weight

125.226

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2

InChI Key

ZLCSFXXPPANWQY-WNWXXORZSA-N

SMILES

CCC1=CC=CC(=C1)C

Synonyms

1-Ethyl-d5-3-methylbenzene;  1-Methyl-3-ethyl-d5-benzene;  3-Methylethyl-d5-benzene;  NSC 74176-d5;  m-Ethylmethyl-d5-benzene;  m-Ethyl-d5-toluene;  m-Methylethyl-d5-benzene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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